molecular formula C10H15N5O10P2 B100472 Adenosine-5'-diphosphate CAS No. 18389-49-6

Adenosine-5'-diphosphate

Cat. No. B100472
CAS RN: 18389-49-6
M. Wt: 427.2 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-N
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Description

Adenosine-5'-diphosphate, also known as ADP, is a nucleotide that plays a crucial role in various biochemical and physiological processes in living organisms. It is synthesized by the hydrolysis of ATP (adenosine triphosphate), which is an important energy source for cells. ADP is involved in many cellular processes, including muscle contraction, neurotransmitter release, and protein synthesis.

Scientific Research Applications

2. Enzymatic Activity Regulation In studies involving rat heart 5'-nucleotidase, ADP was identified as a competitive inhibitor with a higher affinity for the enzyme than ATP. The inhibition was not affected by metabolic intermediates known to accumulate in the hypoxic heart. The enzyme’s activity required divalent cations, and magnesium was found to relieve the nucleotide-induced inhibition, suggesting a potential regulatory role of this enzyme in vivo depending on deinhibition by magnesium (Sullivan & Alpers, 1971).

3. Cell Metabolic Dysfunction Poly(ADP) ribose polymerase, a nuclear enzyme activated in response to genotoxic stress, depletes intracellular stores of its substrate nicotinamide adenine dinucleotide, affecting glycolysis, mitochondrial electron transport, and ATP formation. This can lead to an energetic crisis within the cell, causing dysfunction and necrosis. It also plays a role in regulating inflammatory cascades, suggesting its importance in cellular metabolic dysfunction, inflammatory injury, and organ damage in conditions like systemic inflammation and ischemia-reperfusion (Liaudet, 2002).

4. Human Retinal Vasculature Visualization ADP has been used in a histochemical technique to study the human retinal vasculature. It involves the enzymatic activity of adenosine diphosphatase, which hydrolyzes ADP to AMP, highlighting the vasculature in the retinas. This technique, which preserves angioarchitecture, allows study of the retinal vasculature in dual perspective, providing insights into the vascular health and structure of the human retina (Lutty & McLeod, 1992).

5. Biocatalytic Processes In biocatalytic processes, ATP-dependent enzyme-catalyzed reactions are common. Regeneration systems for ATP starting from ADP are crucial. Emerging enzymes and methodologies for ATP regeneration, including the use of cheap phosphate donors, offer potential beyond the direct use of ATP in enzymatic reactions. These systems may lead to new applications in enzyme discovery and engineering (Andexer & Richter, 2015).

6. Purinergic Signaling in Endocrine System ADP, acting via some P2Y receptors, plays a crucial role in purinergic signaling pathways in the endocrine system. This signaling involves various hormones and affects cellular functions like hormone secretion and intracellular signaling. Understanding the receptor subtypes and their roles in the endocrine system provides insights into complex cellular communication mechanisms (Bjelobaba, Janjic, & Stojilkovic, 2015).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
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Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

Adenosine-5'-diphosphate

CAS RN

58-64-0
Record name 5′-ADP
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Record name Adenosine diphosphate
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Record name Adenosine disphosphate
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name Adenosine 5′-(trihydrogen diphosphate)
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Record name Adenosine 5'-(trihydrogen diphosphate)
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Record name ADENOSINE DIPHOSPHATE
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Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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